alpha,3,5-Tris(trifluoromethyl)benzyl Alcohol
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Overview
Description
alpha,3,5-Tris(trifluoromethyl)benzyl Alcohol: is a chemical compound with the molecular formula C10H5F9O and a molecular weight of 312.13 g/mol It is characterized by the presence of three trifluoromethyl groups attached to a benzyl alcohol structure, making it a highly fluorinated compound
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of benzyl alcohol derivatives using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like cesium carbonate (Cs2CO3) under specific reaction conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: alpha,3,5-Tris(trifluoromethyl)benzyl Alcohol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding benzyl alcohol derivatives.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Formation of trifluoromethyl-substituted benzaldehydes or benzoic acids.
Reduction: Formation of trifluoromethyl-substituted benzyl alcohols.
Substitution: Formation of trifluoromethyl-substituted benzyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, alpha,3,5-Tris(trifluoromethyl)benzyl Alcohol is used as a building block for the synthesis of more complex fluorinated compounds. Its unique structure makes it valuable in the development of new materials and catalysts .
Biology: In biological research, this compound can be used as a probe to study the effects of fluorination on biological systems. Its high fluorine content can enhance the stability and bioavailability of biologically active molecules .
Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The trifluoromethyl groups can improve the metabolic stability and lipophilicity of drug candidates .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers .
Mechanism of Action
The mechanism of action of alpha,3,5-Tris(trifluoromethyl)benzyl Alcohol involves its interaction with molecular targets through its trifluoromethyl groups. These groups can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of metabolic enzymes or activation of signaling pathways .
Comparison with Similar Compounds
alpha-(Trifluoromethyl)benzyl Alcohol: This compound has a similar structure but with only one trifluoromethyl group, making it less fluorinated and potentially less stable.
3,5-Bis(trifluoromethyl)benzyl Alcohol: This compound has two trifluoromethyl groups, offering intermediate properties between alpha-(Trifluoromethyl)benzyl Alcohol and alpha,3,5-Tris(trifluoromethyl)benzyl Alcohol.
Uniqueness: this compound stands out due to its three trifluoromethyl groups, which confer enhanced stability, lipophilicity, and unique reactivity compared to its less fluorinated counterparts .
Properties
Molecular Formula |
C10H5F9O |
---|---|
Molecular Weight |
312.13 g/mol |
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C10H5F9O/c11-8(12,13)5-1-4(7(20)10(17,18)19)2-6(3-5)9(14,15)16/h1-3,7,20H |
InChI Key |
INQXRKNPNXYHSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(C(F)(F)F)O |
Origin of Product |
United States |
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